An In-depth Technical Guide to the Molecular Structure and Function of Insulin Aspart
An In-depth Technical Guide to the Molecular Structure and Function of Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of insulin aspart, a rapid-acting insulin analog. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and diabetes research. This document delves into the specific molecular modifications that differentiate insulin aspart from human insulin, its interaction with the insulin receptor, the subsequent intracellular signaling cascades, and its pharmacokinetic and pharmacodynamic profile. Detailed methodologies for key experimental procedures and quantitative data are presented to facilitate a deeper understanding and further research in the field.
Molecular Structure of Insulin Aspart
Insulin aspart is a recombinant human insulin analog designed for rapid absorption and onset of action. Its structure is highly similar to that of native human insulin, with a critical modification in the amino acid sequence of the B-chain.
Amino Acid Sequence Modification
The primary structural difference between insulin aspart and human insulin lies in the substitution of a single amino acid at position 28 of the B-chain. In insulin aspart, the proline residue found in human insulin is replaced by an aspartic acid residue.[1][2] This seemingly minor change has profound effects on the molecule's self-association properties. The introduction of the negatively charged aspartic acid residue disrupts the hydrophobic interactions that promote the formation of insulin hexamers in the presence of zinc ions.[2][3] As a result, insulin aspart has a reduced tendency to self-associate into hexamers, existing predominantly as monomers and dimers in solution.[3] This rapid dissociation into active monomers upon subcutaneous injection is the primary reason for its faster absorption and onset of action compared to regular human insulin.[2]
The amino acid sequences of the A and B chains of insulin aspart are as follows:
-
A-chain: GIVEQCCTSICSLYQLENYCN
-
B-chain: FVNQHLCGSHLVEALYLVCGERGFFYTDKT (with Aspartic Acid at B28)
Three-Dimensional Structure
The overall three-dimensional fold of the insulin aspart monomer is virtually identical to that of human insulin. It retains the characteristic globular structure with two polypeptide chains, the A-chain and the B-chain, linked by two disulfide bonds. An additional intramolecular disulfide bond is present within the A-chain. The substitution at position B28 does not significantly alter the conformation of the receptor-binding surface.
Mechanism of Action
Insulin aspart exerts its glucose-lowering effects by binding to and activating the insulin receptor, a transmembrane glycoprotein belonging to the receptor tyrosine kinase family.[2][4] This initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake and metabolism.
Insulin Receptor Binding
Insulin aspart binds to the insulin receptor (IR), which exists as a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[2][4] The binding of insulin aspart to the α-subunits induces a conformational change in the receptor, leading to the autophosphorylation of several tyrosine residues on the intracellular portion of the β-subunits.[4] This autophosphorylation activates the intrinsic tyrosine kinase activity of the receptor.[4] While the affinity of insulin aspart for the insulin receptor is similar to that of human insulin, its rapid dissociation from hexamers allows for a more immediate interaction with the receptor.[5]
Intracellular Signaling Pathways
The activated insulin receptor serves as a docking site for various intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[4] Upon binding to the phosphorylated receptor, IRS proteins become tyrosine phosphorylated, creating binding sites for other signaling molecules containing Src homology 2 (SH2) domains. This triggers the activation of two major downstream signaling pathways:
-
PI3K/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin. The p85 regulatory subunit of phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS, activating the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, leading to:
-
Translocation of GLUT4 glucose transporters: In muscle and adipose tissue, Akt phosphorylates AS160, which relieves its inhibition of GLUT4-containing vesicles, promoting their translocation to the plasma membrane and increasing glucose uptake from the circulation.[6]
-
Glycogen synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and the promotion of glycogen storage in the liver and muscle.
-
Protein synthesis: Akt activates the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis.
-
Inhibition of gluconeogenesis: Akt suppresses the expression of genes involved in hepatic glucose production.
-
-
MAPK/ERK Pathway: The phosphorylation of IRS proteins can also lead to the recruitment of Grb2, which in turn activates the Ras/MAPK/ERK signaling cascade. This pathway is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and proliferation.
Below is a diagram illustrating the insulin aspart signaling pathway.
Caption: Insulin Aspart Signaling Pathway
Quantitative Data
The molecular modifications of insulin aspart lead to distinct pharmacokinetic and pharmacodynamic properties compared to regular human insulin.
Receptor Binding Affinity
The binding affinity of insulin aspart to the insulin receptor and the insulin-like growth factor 1 receptor (IGF-1R) is a critical determinant of its biological activity and mitogenic potential.
| Ligand | Receptor Isoform | Binding Affinity (Kd) | Reference |
| Insulin Aspart | Insulin Receptor (IR) | Similar to Human Insulin | [5] |
| IGF-1 Receptor (IGF-1R) | Slightly lower than Human Insulin | [7] | |
| Human Insulin | Insulin Receptor (IR) | ~0.2 nM | [8] |
| IGF-1 Receptor (IGF-1R) | ~100-fold lower than IR | [9] |
Pharmacokinetic Profile
The pharmacokinetic profile of insulin aspart is characterized by a rapid absorption and a shorter duration of action compared to regular human insulin.
| Parameter | Insulin Aspart | Regular Human Insulin | Reference |
| Onset of Action | 10-20 minutes | 30-60 minutes | [4] |
| Time to Peak Concentration (Tmax) | 40-50 minutes | 80-120 minutes | [4] |
| Peak Concentration (Cmax) | Approximately 2-fold higher | - | [10] |
| Duration of Action | 3-5 hours | 5-8 hours | [4][11] |
| Elimination Half-life | ~81 minutes | - | [4] |
Pharmacodynamic Profile
The pharmacodynamic profile reflects the glucose-lowering effect of insulin aspart over time.
| Parameter | Insulin Aspart | Regular Human Insulin | Reference |
| Time to Peak Glucose-Lowering Effect | 1-3 hours | 2-4 hours | [11] |
| Duration of Glucose-Lowering Effect | 3-5 hours | 5-8 hours | [11] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the structure and function of insulin aspart.
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional atomic structure of insulin aspart.
Methodology:
-
Crystallization:
-
Prepare a supersaturated solution of purified insulin aspart.
-
Employ hanging-drop or sitting-drop vapor diffusion methods. A common condition involves mixing the insulin aspart solution with a precipitant solution (e.g., containing polyethylene glycol and salts) and allowing it to equilibrate against a larger reservoir of the precipitant solution.
-
Crystals typically form over several days to weeks at a controlled temperature.
-
-
Data Collection:
-
Mount a single, well-formed crystal on a goniometer and cryo-cool it in liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.
-
Rotate the crystal and collect diffraction patterns at various orientations using a detector.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using molecular replacement, using the known structure of human insulin as a search model.
-
Build an atomic model of insulin aspart into the resulting electron density map and refine it against the experimental data to obtain the final structure.
-
Below is a workflow diagram for X-ray crystallography.
Caption: X-ray Crystallography Workflow
NMR Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of insulin aspart in solution.
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and pure solution of insulin aspart (typically >0.5 mM).
-
For detailed structural studies, isotopically label the protein with ¹⁵N and/or ¹³C by expressing it in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose.
-
Dissolve the lyophilized protein in a suitable buffer at a specific pH.
-
-
Data Acquisition:
-
Acquire a series of 1D, 2D, and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
-
Data Analysis and Structure Calculation:
-
Assign the chemical shifts of the backbone and side-chain atoms.
-
Identify through-space correlations from NOESY spectra to generate distance restraints between protons.
-
Use computational methods to calculate a family of structures that are consistent with the experimental restraints.
-
Receptor Binding Affinity Assay
This assay quantifies the binding affinity of insulin aspart to the insulin receptor and IGF-1 receptor.
Methodology (Radioligand Competition Binding Assay):
-
Preparation of Membranes:
-
Prepare cell membrane fractions from cells overexpressing the desired receptor isoform (e.g., IR-A, IR-B, or IGF-1R).
-
-
Binding Reaction:
-
Incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-insulin) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled insulin aspart (the competitor).
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Fit the data to a one-site or two-site binding model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kd) for insulin aspart using the Cheng-Prusoff equation.
-
Insulin Receptor Phosphorylation Assay
This assay measures the activation of the insulin receptor in response to insulin aspart stimulation.
Methodology (ELISA-based):
-
Cell Culture and Stimulation:
-
Culture cells expressing the insulin receptor (e.g., HepG2 or CHO-IR cells) in a multi-well plate.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Stimulate the cells with various concentrations of insulin aspart for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Lyse the cells to release the cellular proteins, including the insulin receptor.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody that binds to the insulin receptor and a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the activated receptor.
-
The detection antibody is typically conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.
-
-
Quantification:
-
Measure the signal intensity, which is proportional to the amount of phosphorylated insulin receptor.
-
Generate a dose-response curve to determine the EC₅₀ for insulin aspart-induced receptor phosphorylation.
-
Western Blotting for PI3K/Akt Pathway Activation
This technique is used to detect the phosphorylation and activation of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with insulin aspart as described in the receptor phosphorylation assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt Ser473).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total amount of the protein of interest (e.g., total Akt).
-
Quantify the band intensities to determine the relative increase in phosphorylation.
-
Below is a workflow diagram for Western Blotting.
Caption: Western Blotting Workflow
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing in vivo insulin action and pharmacodynamics.
Methodology:
-
Subject Preparation:
-
Subjects are fasted overnight.
-
Two intravenous catheters are inserted, one for infusion and one for blood sampling from a heated hand (to "arterialize" the venous blood).
-
-
Clamp Procedure:
-
A continuous infusion of insulin aspart is administered to achieve a steady-state hyperinsulinemic state.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
A variable infusion of glucose is adjusted to maintain a constant, euglycemic blood glucose level.
-
-
Data Collection and Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time.
-
The GIR is a measure of whole-body glucose disposal and thus reflects insulin sensitivity.
-
Pharmacodynamic parameters such as the time to maximum GIR (T-GIRmax) and the total glucose infused can be determined.
-
Conclusion
Insulin aspart represents a significant advancement in the management of diabetes, offering a more physiological prandial insulin profile compared to regular human insulin. Its rapid onset and shorter duration of action are a direct result of the proline to aspartic acid substitution at position B28, which reduces hexamer formation and accelerates absorption. The mechanism of action follows the well-established insulin signaling pathway, leading to potent metabolic effects. A thorough understanding of its molecular structure, function, and pharmacokinetic/pharmacodynamic properties, as detailed in this guide, is essential for the continued development of improved insulin therapies and for optimizing its clinical use in individuals with diabetes.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast-acting insulin aspart: a review of its pharmacokinetic and pharmacodynamic properties and the clinical consequences | Haahr | Diabetes mellitus [dia-endojournals.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Pharmacokinetic and Pharmacodynamic Properties of Faster-Acting Insulin Aspart versus Insulin Aspart Across a Clinically Relevant Dose Range in Subjects with Type 1 Diabetes Mellitus | springermedizin.de [springermedizin.de]
- 8. assets.exkitstore.com [assets.exkitstore.com]
- 9. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One [journals.plos.org]
- 11. Performance of Fast-Acting Aspart Insulin as Compared to Aspart Insulin in Insulin Pump for Managing Type 1 Diabetes Mellitus: A Meta-Analysis [e-dmj.org]
